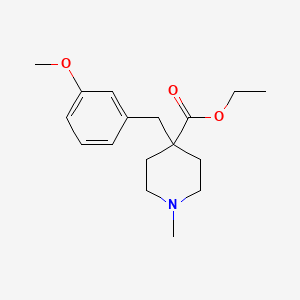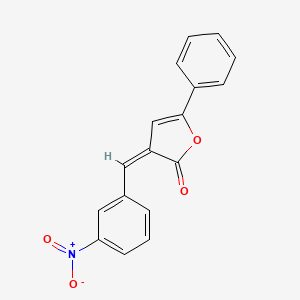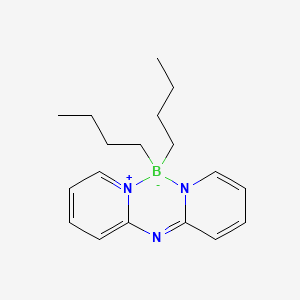
ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate, also known as EMBP, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound belongs to the class of piperidinecarboxylates and has been shown to exhibit a range of biological activities. In
作用機序
The exact mechanism of action of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate is not fully understood. However, it has been suggested that ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate may act by modulating the activity of certain neurotransmitters in the brain. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anticonvulsant activities.
Biochemical and Physiological Effects:
ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has also been shown to reduce pain by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins.
実験室実験の利点と制限
One of the advantages of using ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in lab experiments is its wide range of biological activities. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, which make it a versatile compound for studying a range of biological processes. However, one of the limitations of using ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in lab experiments is its potential toxicity. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate. One area of research is the development of more potent and selective analogs of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate. Another area of research is the study of the pharmacokinetics and pharmacodynamics of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in animal models. Additionally, the potential use of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
合成法
The synthesis of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 3-methoxybenzyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as potassium carbonate. This reaction results in the formation of ethyl 4-(3-methoxybenzyl)-4-piperidinecarboxylate. The second step involves the reduction of this intermediate compound using a reducing agent such as lithium aluminum hydride. This reaction results in the formation of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate.
科学的研究の応用
Ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been studied for its potential pharmacological applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methyl]-1-methylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-16(19)17(8-10-18(2)11-9-17)13-14-6-5-7-15(12-14)20-3/h5-7,12H,4,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXRZLCLPRATCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-methoxyphenyl)methyl]-1-methylpiperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4984186.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)


![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)


![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)


![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)
